Introduction: The Significance of Organobismuth(V) Compounds
Introduction: The Significance of Organobismuth(V) Compounds
An In-Depth Technical Guide to the Synthesis of Tris(2-methoxyphenyl)bismuth Dichloride
Organobismuth chemistry has garnered significant attention due to bismuth's low cost, low toxicity, and environmentally benign nature compared to other heavy metals.[1][2] Among the diverse classes of organobismuth compounds, pentavalent species like Tris(2-methoxyphenyl)bismuth Dichloride stand out. This compound, with its central bismuth atom coordinated to three 2-methoxyphenyl groups and two chloride ions, is a versatile organometallic reagent.[3] It serves as a valuable tool in various scientific domains, showing potential as a catalyst in organic synthesis and as a precursor for advanced materials.[3][4] Notably, its structure has made it a candidate for investigation in medicinal chemistry, including anti-cancer research.[3]
This guide provides a comprehensive, in-depth exploration of the synthesis of Tris(2-methoxyphenyl)bismuth Dichloride, designed for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and explain the causality behind critical experimental choices.
Synthetic Strategy: A Two-Stage Pathway
The synthesis of Tris(2-methoxyphenyl)bismuth Dichloride is efficiently achieved through a robust, two-step process. This common strategy for preparing triarylbismuth(V) dihalides involves:
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Formation of a Trivalent Precursor: The synthesis of the triarylbismuthine, Tris(2-methoxyphenyl)bismuth, via the Grignard reaction. This step establishes the core carbon-bismuth bonds.
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Oxidative Addition: The subsequent chlorination of the trivalent Tris(2-methoxyphenyl)bismuth to yield the final, stable pentavalent product, Tris(2-methoxyphenyl)bismuth Dichloride.[5][6]
This pathway leverages well-established, high-yielding organometallic reactions to build the target molecule.
Caption: Stepwise formation of the triarylbismuthine via Grignard reaction.
Experimental Protocol: Tris(2-methoxyphenyl)bismuth
Causality & Trustworthiness: This protocol is built on the principle of self-validation. The success of a Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and protic solvents, which would instantly quench the highly basic Grignard reagent. [7]Therefore, all glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Materials:
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Magnesium turnings
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Iodine crystal (for initiation)
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2-Bromoanisole
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Bismuth(III) Chloride (BiCl₃)
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Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flask. Add a single small crystal of iodine (this helps activate the magnesium surface).
-
Prepare a solution of 2-bromoanisole in anhydrous ether in the dropping funnel.
-
Add a small portion (~10%) of the 2-bromoanisole solution to the magnesium. The reaction is initiated when the brownish iodine color fades and the solution becomes cloudy and begins to gently reflux. [7]If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Bismuth(III) Chloride:
-
In a separate flask, prepare a suspension of BiCl₃ in anhydrous ether.
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Transfer the BiCl₃ suspension to the dropping funnel and add it dropwise to the stirred, cooled Grignard solution. This addition is exothermic and should be controlled to prevent overheating. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise through the dropping funnel. [8]This will hydrolyze any unreacted Grignard reagent and inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude Tris(2-methoxyphenyl)bismuth, which can be used in the next step without further purification.
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Part 2: Synthesis of Tris(2-methoxyphenyl)bismuth Dichloride
With the trivalent precursor in hand, the final step involves increasing the oxidation state and coordination number of the bismuth center. This is achieved through an oxidative addition reaction.
Mechanism: Oxidative Addition
Oxidative addition is a fundamental process in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. [9]In this case, the lone pair on the bismuth(III) center of the triarylbismuthine attacks a chlorinating agent. The chlorine molecule (or its equivalent) adds across the metal center, breaking the Cl-Cl bond and forming two new Bi-Cl bonds. This process formally oxidizes the bismuth from a +3 to a +5 oxidation state. [10]The resulting organobismuth(V) compound typically adopts a trigonal bipyramidal geometry. [5]
Experimental Protocol: Tris(2-methoxyphenyl)bismuth Dichloride
Causality & Trustworthiness: The choice of chlorinating agent is critical for safety and control. While chlorine gas can be used, a solution of sulfuryl chloride (SO₂Cl₂) in an inert solvent is a more manageable and quantifiable liquid reagent that provides a controlled source of electrophilic chlorine.
Materials:
-
Crude Tris(2-methoxyphenyl)bismuth (from Part 1)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Toluene or Benzene
-
Hexane
Procedure:
-
Dissolution: Dissolve the crude Tris(2-methoxyphenyl)bismuth from the previous step in a minimal amount of anhydrous toluene.
-
Chlorination:
-
Cool the solution in an ice-water bath to 0 °C.
-
Prepare a solution of one equivalent of sulfuryl chloride (SO₂Cl₂) in anhydrous toluene.
-
Add the SO₂Cl₂ solution dropwise to the stirred, cooled bismuthine solution. The reaction is typically rapid. The product, being less soluble, often begins to precipitate as a white or off-white solid.
-
-
Isolation and Purification:
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Isolate the precipitated solid by vacuum filtration.
-
Wash the solid with cold hexane to remove any unreacted starting material and soluble impurities.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield pure, crystalline Tris(2-methoxyphenyl)bismuth Dichloride.
-
Data Presentation and Properties
Summarizing the key properties of the final product is essential for identification and application.
| Property | Data | Source(s) |
| Molecular Formula | C₂₁H₂₁BiCl₂O₃ | [11][12] |
| Molecular Weight | 601.28 g/mol | [11][12] |
| Appearance | White to light yellow powder or crystal | [11] |
| CAS Number | 121899-81-8 | [11][12] |
| Melting Point | 183 °C (decomposes) | |
| Synonyms | Dichlorotris(2-methoxyphenyl)bismuth |
Safety and Handling
Professional diligence in handling the chemicals involved in this synthesis is paramount.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.
-
Reagent Hazards:
-
Ethers (Diethyl Ether, THF): Highly flammable and volatile. Work away from ignition sources.
-
Grignard Reagents: Extremely reactive with water, air (oxygen), and protic solvents. Handle exclusively under an inert atmosphere.
-
Sulfuryl Chloride: Corrosive and reacts violently with water. Handle with extreme care.
-
Organobismuth Compounds: The final product is a skin and serious eye irritant. [11][12]Avoid inhalation and direct contact.
-
References
-
Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. National Center for Biotechnology Information (PubMed Central). [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF NOVEL ORGANOBISMUTH FOR ANTIMICROBIAL AND ANTITUMOR STUDIES. ResearchGate. [Link]
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Synthesis, characterization and reactivity of organic bismuth compounds. ProQuest. [Link]
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Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. [Link]
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Synthesis, Isolation, and Characterization of Two Cationic Organobismuth(II) Pincer Complexes Relevant in Radical Redox Chemistry. Journal of the American Chemical Society. [Link]
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Synthesis Reaction and Characterization of Sterically Hindered Tricyclohexyl Bismuth Dicarboxylates. IJRAR.org. [Link]
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Tris(2-methoxyphenyl)bismuth dichloride (C21H21BiCl2O3). PubChemLite. [Link]
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Tris(2-methoxyphenyl)bismuth Dichloride. PubChem. [Link]
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Cationic intermediates in oxidative addition reactions of Cl2 to [PtCl2(cis-1,4-DACH)]. Dalton Transactions (RSC Publishing). [Link]
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Oxidative addition. Wikipedia. [Link]
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Triphenylbismuth Dichloride. AMERICAN ELEMENTS®. [Link]
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C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. National Institutes of Health (NIH). [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Oxidative Addition. OpenOChem Learn. [Link]
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How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. [Link]
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